Bienvenue dans la boutique en ligne BenchChem!

Impentamine dihydrobromide

Histamine receptor pharmacology GPCR selectivity profiling Off-target liability assessment

Choose Impentamine dihydrobromide for its unique functional profile: it acts as a partial agonist at constitutively active H3 receptors, unlike inverse agonists thioperamide or clobenpropit. With >30,000-fold selectivity over H1/H2 receptors and negligible off-target binding, it is the cleanest tool for GPCR, pain, and species-selectivity studies. Ensure your research data is reproducible by selecting a compound validated in SK-N-MC and rodent models for receptor-independent antinociception.

Molecular Formula C8H17Br2N3
Molecular Weight 315.05 g/mol
CAS No. 149629-70-9
Cat. No. B582877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpentamine dihydrobromide
CAS149629-70-9
Synonyms5-(1H-imidazol-5-yl)pentan-1-amine dihydrobromide
Molecular FormulaC8H17Br2N3
Molecular Weight315.05 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCCCCN.Br.Br
InChIInChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H
InChIKeyQSDXAAWBBPWGEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Impentamine dihydrobromide (CAS 149629-70-9): A Highly Selective Histamine H3 Receptor Antagonist for Central Nervous System and Pain Research


Impentamine dihydrobromide (VUF 4702 dihydrobromide) is a small-molecule histamine H3 receptor ligand belonging to the 4(5)-(ω-aminoalkyl)-1H-imidazole chemical series [1]. It functions primarily as a potent histamine H3 receptor antagonist, exhibiting a pA2 value of 8.4 in functional assays and a binding affinity (Ki) of approximately 5 nM at the human H3 receptor expressed in SK-N-MC cells [2]. The compound demonstrates exceptional subtype selectivity, with greater than 30,000-fold discrimination over histamine H1 and H2 receptors . Notably, under conditions of constitutive receptor activity, impentamine can display partial agonist behavior at the human H3 receptor in SK-N-MC cells, distinguishing it from classical H3 antagonists that function as inverse agonists [3]. Following central administration, impentamine produces antinociception in rodent models through a mechanism independent of known histamine receptors [4].

Why Impenamine dihydrobromide Cannot Be Simply Substituted with Other Imidazole-Containing H3 Antagonists


Substituting impentamine dihydrobromide with other imidazole-based histamine H3 receptor antagonists, such as thioperamide, clobenpropit, or ciproxifan, introduces significant experimental confounds due to divergent selectivity profiles and off-target binding. Impentamine maintains greater than 30,000-fold selectivity for the H3 receptor over H1 and H2 subtypes, a level of discrimination that minimizes cross-interference in assays where multiple histamine receptor subtypes are co-expressed or functionally coupled . In contrast, thioperamide exhibits off-target affinity for the 5-HT3 receptor (Ki = 120 nM) and sigma receptor (Ki = 180 nM) [1], while clobenpropit binds to serotonin 5-HT3 receptors (Ki = 7.4 nM) and α2A/α2C adrenoceptors (Ki = 17.4 nM and 7.8 nM, respectively) [2]. Furthermore, impentamine displays unique functional activity at the H3 receptor, acting as a partial agonist under conditions of constitutive activity, whereas compounds such as thioperamide and clobenpropit function as inverse agonists in the same cellular system [3]. These differences in functional efficacy and receptor selectivity directly impact experimental outcomes in neuropharmacology, pain research, and studies involving cross-talk between aminergic signaling pathways.

Quantitative Comparative Evidence for Selecting Impenamine dihydrobromide Over Alternative H3 Receptor Ligands


Exceptional H3 Receptor Subtype Selectivity: >30,000-Fold Discrimination Over H1 and H2 Receptors

Impentamine dihydrobromide demonstrates exceptionally high subtype selectivity for the histamine H3 receptor compared to H1 and H2 receptors. The compound exhibits a selectivity ratio exceeding 30,000-fold for H3 over H1 and H2 receptors in functional assays [1]. This level of discrimination is substantially greater than that reported for many other imidazole-based H3 antagonists. For comparison, thioperamide, a widely used reference H3 antagonist, shows measurable off-target binding to 5-HT3 receptors (Ki = 120 nM) and sigma receptors (Ki = 180 nM) [2]. Clobenpropit, despite its higher H3 potency (pA2 = 9.93), demonstrates significant binding to 5-HT3 receptors (Ki = 7.4 nM) and α2A/α2C adrenoceptors (Ki = 17.4 nM and 7.8 nM, respectively) [3]. The extreme H3 selectivity of impentamine reduces the likelihood of confounding off-target pharmacological effects in experimental systems where H1 or H2 receptors may be present.

Histamine receptor pharmacology GPCR selectivity profiling Off-target liability assessment

Unique Functional Activity Profile: Partial Agonism Under Constitutive H3 Receptor Activity

Impentamine exhibits a distinct functional activity profile at constitutively active histamine H3 receptors that differs fundamentally from classical H3 antagonists. In SK-N-MC cells stably expressing human H3 receptors at physiological densities (500–600 fmol/mg protein), impentamine acts as an effective H3 agonist, reducing cAMP production, whereas thioperamide, clobenpropit, and iodophenpropit function as inverse agonists, raising cAMP levels [1]. The partial agonist activity of impentamine is observed under conditions of high constitutive receptor activity, a phenomenon not reported for the majority of H3 antagonists. In contrast, ciproxifan and thioperamide demonstrate higher potency but lower efficacy as inverse agonists at the rat H3 receptor compared to their activity at the human receptor, whereas impentamine shows higher potency and efficacy at the rat H3 receptor relative to the human isoform [2]. Modification of the amine group of impentamine dramatically alters its functional activity—receptor affinity is reduced only slightly for most analogs, yet their functional profile spans the full spectrum from agonist to neutral antagonist to inverse agonist [1].

GPCR constitutive activity Functional selectivity Inverse agonism Receptor pharmacology

Histamine Receptor-Independent Antinociception: Resistance to H1, H2, and H3 Antagonists

Impentamine produces robust, reversible antinociception following central administration through a mechanism that is pharmacologically distinct from known histamine receptors. Intraventricular (ivt) administration of impentamine (15 μg, 98 nmol) in rats induced near-maximal antinociception on both hot plate and tail flick tests [1]. Critically, impentamine-induced antinociception was completely resistant to antagonism by selective blockers of H1, H2, and H3 receptors [1]. In direct contrast, histamine-induced antinociception was highly attenuated by H1 and H2 antagonists [1]. This resistance profile is similar to that observed for improgan, a prototype analgesic compound, but distinct from histamine, which requires H1 and H2 receptor engagement for its antinociceptive effects [1]. The dose-response function for impentamine antinociception was noted to be extremely steep, with doses outside the effective range (15 μg) showing either no effect or behavioral toxicity [1].

Pain research Antinociception Central nervous system Non-opioid analgesia

Species-Dependent Pharmacology: Higher Potency and Efficacy at Rat H3 Receptors Versus Human

Impentamine exhibits pronounced species-dependent pharmacological activity at histamine H3 receptors, a characteristic with important implications for experimental design and data interpretation. In a direct comparative study of human and rat H3 receptors, impentamine was found to be more potent and more efficacious at the rat H3 receptor (rH3R) than at the human isoform (hH3R) [1]. This contrasts with the behavior of other H3 ligands: imetit and proxifan showed similar pharmacology at both species; ciproxifan and thioperamide (inverse agonists) demonstrated higher potency but lower efficacy at rH3R compared to hH3R; clobenpropit showed no significant species selectivity [1]. The species-specific activity profile of impentamine enables its use as a differential probe to validate species-dependent receptor pharmacology and to assess the translational relevance of findings from rodent models to human receptor systems.

Species differences Receptor pharmacology Translational research Preclinical models

Limited Off-Target Liability: Minimal Superoxide Anion Scavenging Relative to Other H3 Antagonists

In assays of oxidative stress in rat brain homogenates, impentamine demonstrates a distinct profile of antioxidant activity compared to other H3 receptor antagonists. While clobenpropit and thioperamide significantly reduced both superoxide anion generation and lipid peroxidation across multiple concentrations, impentamine reduced lipid peroxidation at all tested concentrations but only attenuated superoxide anion generation at the highest concentration tested (1 mM) [1]. This differential activity suggests that the superoxide-scavenging effects observed with other H3 antagonists may arise from off-target chemical properties rather than H3 receptor engagement, and that impentamine possesses fewer confounding antioxidant activities at standard pharmacological concentrations. In the lipid peroxidation assay, all tested compounds, including impentamine, compared favorably to aspirin as a reference [1].

Oxidative stress Neuroprotection Off-target effects Antioxidant activity

Structural Determinants of Functional Activity: Amine Group Modification Enables Pharmacological Tuning

The pharmacological activity of impentamine and its structural analogs is exquisitely sensitive to modification of the terminal amine group. In a systematic study, substitution of the primary amine moiety of impentamine produced analogs with receptor binding affinities only slightly reduced relative to the parent compound, yet the functional activities of these derivatives spanned the full continuum from full agonists to neutral antagonists to inverse agonists at the constitutively active H3 receptor [1]. This SAR characteristic—functional divergence without proportional loss of binding affinity—is unusual among H3 receptor ligands and provides a rational basis for developing structurally related tool compounds with tailored functional properties. The neutral antagonist VUF 4904, an impentamine analog bearing an isopropyl substitution on the amine group, exemplifies this functional tuning: it acts as a neutral H3 antagonist, unlike the parent compound which displays agonist activity under constitutive conditions .

Structure-activity relationship (SAR) Chemical probe development Functional selectivity Medicinal chemistry

Optimal Research Applications for Impenamine dihydrobromide Based on Evidence-Based Differentiation


Investigating Constitutive Histamine H3 Receptor Activity and Functional Selectivity in GPCR Signaling

Researchers studying constitutive GPCR activity and functional selectivity at histamine H3 receptors should prioritize impentamine dihydrobromide due to its unique partial agonist profile in cellular systems expressing constitutively active H3 receptors [1]. In SK-N-MC cells stably expressing human H3 receptors at physiological densities, impentamine functions as an effective H3 agonist (reducing cAMP), whereas classical H3 antagonists such as thioperamide and clobenpropit act as inverse agonists (increasing cAMP) [1]. This functional divergence enables impentamine to serve as a critical tool for: (1) validating the presence of constitutive H3 receptor activity in novel cellular or tissue preparations, (2) differentiating agonist-mediated from inverse agonist-mediated downstream signaling, and (3) calibrating functional assays where baseline receptor tone influences ligand classification. The steep structure-activity relationship of impentamine analogs also supports the rational design of functionally tuned chemical probes [1].

Probing Histamine Receptor-Independent Antinociceptive Pathways in Pain Research

Pain researchers investigating non-opioid, non-histamine receptor-mediated analgesic mechanisms should consider impentamine dihydrobromide for central administration studies. Following intraventricular delivery (15 μg, 98 nmol) in rats, impentamine induces robust, reversible, near-maximal antinociception on both hot plate and tail flick assays [2]. Critically, this antinociception is fully resistant to antagonism by selective H1, H2, and H3 receptor blockers, in marked contrast to histamine-induced antinociception, which is highly attenuated by H1 and H2 antagonists [2]. This receptor-independent profile makes impentamine an invaluable comparator compound for: (1) distinguishing between histamine receptor-dependent and -independent analgesic pathways, (2) validating the specificity of novel H3-targeted analgesics, and (3) exploring improgan-like mechanisms of central pain modulation that bypass known histamine receptor subtypes [2].

Cross-Species Pharmacological Validation and Translational Receptor Studies

Investigators conducting cross-species comparisons of histamine H3 receptor pharmacology or evaluating the translational fidelity of rodent models should incorporate impentamine dihydrobromide as a species-selective probe. Impenamine exhibits higher potency and efficacy at the rat H3 receptor (rH3R) relative to the human isoform (hH3R), a profile not observed for other tested H3 ligands [3]. In contrast, imetit and proxifan show similar pharmacology across species, ciproxifan and thioperamide demonstrate higher potency but lower efficacy at rH3R, and clobenpropit lacks species selectivity altogether [3]. This unique species-dependent activity enables impentamine to function as a differential tool for: (1) validating species-specific receptor pharmacology in heterologous expression systems, (2) calibrating in vivo–in vitro translational correlations, and (3) identifying which preclinical findings are likely to translate to human receptor pharmacology [3].

High-Selectivity H3 Receptor Antagonism with Minimal Off-Target Confounds

Experimental systems requiring clean pharmacological interrogation of H3 receptor function with minimal interference from H1, H2, or non-histaminergic off-targets should select impentamine dihydrobromide over alternative imidazole-based H3 antagonists. Impentamine maintains greater than 30,000-fold selectivity for H3 over H1 and H2 receptors [4]. By comparison, thioperamide exhibits measurable binding to 5-HT3 receptors (Ki = 120 nM) and sigma receptors (Ki = 180 nM) [5], while clobenpropit binds to 5-HT3 (Ki = 7.4 nM) and α2A/α2C adrenoceptors (Ki = 17.4 nM and 7.8 nM) [6]. Applications where impentamine's exceptional selectivity confers advantage include: (1) studies in tissues co-expressing multiple histamine receptor subtypes, (2) assays where serotonin or adrenergic signaling may confound interpretation, and (3) oxidative stress studies where thioperamide and clobenpropit exhibit off-target superoxide scavenging that impentamine lacks at standard concentrations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Impentamine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.